molecular formula C41H59N11O9 B14193929 L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-leucyl-L-histidyl-L-isoleucine CAS No. 852446-04-9

L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-leucyl-L-histidyl-L-isoleucine

Katalognummer: B14193929
CAS-Nummer: 852446-04-9
Molekulargewicht: 850.0 g/mol
InChI-Schlüssel: LOCUQVPYMNBQMN-KSAUFTAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-leucyl-L-histidyl-L-isoleucine is a peptide compound composed of eight amino acids: L-alanine, L-proline, L-tryptophan, L-asparagine, L-leucine, L-histidine, and L-isoleucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-leucyl-L-histidyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Final removal of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the desired peptide.

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-leucyl-L-histidyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tryptophan and histidine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid side chains can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Wissenschaftliche Forschungsanwendungen

L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-leucyl-L-histidyl-L-isoleucine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-leucyl-L-histidyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-leucyl-L-histidyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and exhibit specific biological activities, making it valuable for targeted research and therapeutic applications.

Eigenschaften

CAS-Nummer

852446-04-9

Molekularformel

C41H59N11O9

Molekulargewicht

850.0 g/mol

IUPAC-Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C41H59N11O9/c1-6-22(4)34(41(60)61)51-38(57)30(16-25-19-44-20-46-25)48-35(54)28(14-21(2)3)47-37(56)31(17-33(43)53)49-36(55)29(15-24-18-45-27-11-8-7-10-26(24)27)50-39(58)32-12-9-13-52(32)40(59)23(5)42/h7-8,10-11,18-23,28-32,34,45H,6,9,12-17,42H2,1-5H3,(H2,43,53)(H,44,46)(H,47,56)(H,48,54)(H,49,55)(H,50,58)(H,51,57)(H,60,61)/t22-,23-,28-,29-,30-,31-,32-,34-/m0/s1

InChI-Schlüssel

LOCUQVPYMNBQMN-KSAUFTAPSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)N

Kanonische SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.